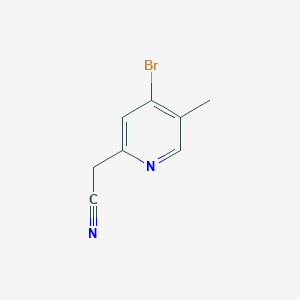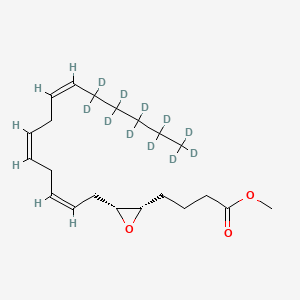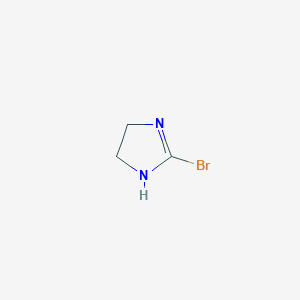
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile typically involves the bromination of 5-methyl-2-pyridineacetonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of methyl groups to carboxylic acids.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-(4-Bromo-5-methylpyridin-2-yl)ethylamine.
Oxidation: 2-(4-Bromo-5-methylpyridin-2-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The bromine and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile: A closely related compound with similar chemical properties.
2-(4-Chloro-5-methylpyridin-2-yl)acetonitrile: Another derivative with a chlorine atom instead of bromine.
2-(4-Bromo-3-methylpyridin-2-yl)acetonitrile: A positional isomer with the methyl group at a different position.
Uniqueness
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring.
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
2-(4-bromo-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2H2,1H3 |
InChI-Schlüssel |
VQPIHPILZJESFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)

![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)

![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)

![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)
